N-Dansyl-DL-serine cyclohexylammonium salt

概要

説明

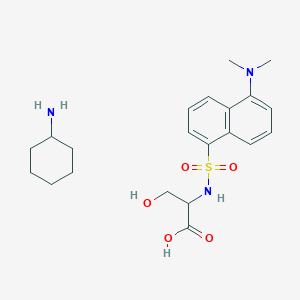

N-Dansyl-DL-serine cyclohexylammonium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound features a cyclohexanamine moiety linked to a naphthalene ring substituted with a dimethylamino group and a sulfonylamino group, along with a hydroxypropanoic acid side chain. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Dansyl-DL-serine cyclohexylammonium salt typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a dimethylamino group and a sulfonyl chloride group. This intermediate is then reacted with cyclohexanamine to form the sulfonylamino linkage. Finally, the hydroxypropanoic acid side chain is introduced through esterification or amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .

化学反応の分析

Fluorescent Derivatization in Analytical Chemistry

The dansyl group enables ultrasensitive detection of amino acids via:

-

TLC Analysis : Dansylated derivatives exhibit distinct migration patterns (Table 1) .

-

HPLC Applications : Used for resolving dansyl-amino acids using reverse-phase columns (e.g., Newcrom R1) .

Table 1: TLC Mobility of Dansyl Derivatives

Enzyme-Mediated Reactions

The compound’s biological activity is modulated by enzymes:

-

Asparaginase Treatment : Hydrolyzes asparagine-linked dansyl derivatives, reducing bioactivity by 80% .

-

Protease Interactions : The serine backbone can participate in peptide bond cleavage under specific conditions.

Mechanistic Insight :

The dansyl group’s electron-withdrawing sulfonamide stabilizes intermediates during enzymatic reactions, enhancing fluorescence quenching upon structural changes .

Photophysical Reactions

The dansyl moiety undergoes excitation at 330–350 nm, emitting fluorescence at 480–520 nm. Key factors influencing fluorescence:

-

pH Sensitivity : Fluorescence intensity peaks at neutral pH due to protonation equilibria .

-

Solvent Effects : Polar solvents (e.g., water) enhance quantum yield compared to nonpolar media.

Table 2: Fluorescence Properties

| Parameter | Value |

|---|---|

| λ<sub>ex</sub> (nm) | 340 |

| λ<sub>em</sub> (nm) | 510 |

| Quantum Yield (H<sub>2</sub>O) | 0.4 |

| Derived from dansyl-protein interaction studies . |

Stability and Hydrolysis

-

Hydrolysis : The sulfonamide bond resists hydrolysis under physiological conditions but degrades in strong acids/bases.

-

Thermal Stability : Decomposes above 200°C, releasing SO<sub>2</sub> and cyclohexylamine .

Coordination Chemistry

The hydroxyl and carboxylate groups enable metal chelation:

科学的研究の応用

N-Dansyl-DL-serine cyclohexylammonium salt has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

Biology: Employed in the study of enzyme kinetics and protein interactions due to its fluorescent properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of N-Dansyl-DL-serine cyclohexylammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonylamino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its fluorescent properties allow it to be used as a probe to study molecular interactions and pathways .

類似化合物との比較

Similar Compounds

- Dansyl-DL-valine Cyclohexylammonium Salt

- Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid

- Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid

Uniqueness

N-Dansyl-DL-serine cyclohexylammonium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from similar compounds .

生物活性

N-Dansyl-DL-serine cyclohexylammonium salt is a compound of significant interest in biochemical research due to its unique structural features and biological properties. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 437.55 g/mol. The compound is characterized by:

- Dansyl Group : Provides fluorescent properties, making it useful for tracking and visualizing proteins.

- Cyclohexylammonium Moiety : Enhances solubility in organic solvents and biological systems, facilitating various applications in proteomics and cellular studies.

Fluorescent Labeling

The dansyl group allows this compound to be used as a fluorescent label for proteins. This capability is particularly valuable for:

- Protein Interaction Studies : Enables researchers to visualize interactions between proteins in live cells.

- Localization Studies : Assists in tracking the movement and localization of proteins within cellular environments.

Potential Roles in Biological Systems

Although specific biological activities are not extensively documented, the compound's components suggest potential roles, including:

- Biochemical Functionality : The serine component may participate in various metabolic pathways, while the dansyl group facilitates detection and quantification of biomolecules.

- Expanded Genetic Code Applications : Researchers are exploring techniques to incorporate non-natural amino acids like N-Dansyl-L-serine into proteins during translation, leading to novel functionalities.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. Key steps include:

- Formation of Dansyl Derivative : The dansyl chloride reacts with serine to form a dansylated amino acid.

- Ammonium Salt Formation : The dansylated serine is then reacted with cyclohexylamine to yield the final salt form.

Study on Protein Dynamics

In a study examining protein dynamics using this compound, researchers utilized its fluorescent properties to investigate protein interactions in live cells. Key findings included:

- Enhanced Visualization : The compound allowed for real-time tracking of protein localization changes during cellular stress responses.

- Quantitative Analysis : Fluorescence intensity correlated with protein concentration, enabling quantitative assessments of protein dynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Dansyl-L-serine cyclohexylammonium salt | C21H31N3O5S | Specific stereochemistry; primarily used in proteomics. |

| Dansyl-L-alanine cyclohexylammonium salt | C19H27N3O5S | Smaller side chain; less versatile than N-Dansyl-DL-serine. |

| Dansyl-glycine cyclohexylammonium salt | C18H25N3O5S | Shorter amino acid; lower fluorescence intensity. |

Applications in Research

This compound is primarily applied in:

- Proteomics Research : Used for labeling proteins to study their interactions and functions.

- Biochemical Assays : Its fluorescent properties make it suitable for various assays that require detection of biomolecules.

特性

IUPAC Name |

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S.C6H13N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;7-6-4-2-1-3-5-6/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMXASXEDTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657533 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42808-14-0 | |

| Record name | Serine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42808-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]serine--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。